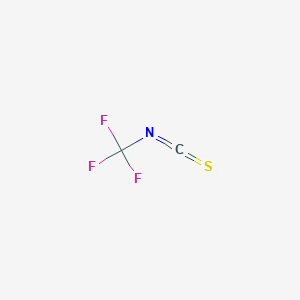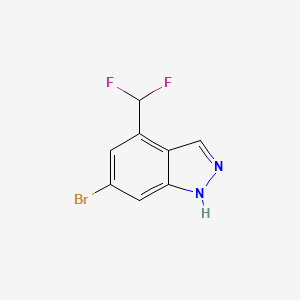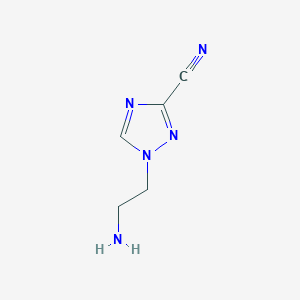
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL is a chemical compound with a unique structure that includes an aminopropyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 1-aminopropan-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets. The aminopropyl group can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar aminopropyl group but lacks the cyclohexanol ring.
Aminomethyl propanol: Another related compound with an aminopropyl group attached to a different carbon skeleton.
Uniqueness
1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL is unique due to its specific structure, which combines the properties of both cyclohexanol and aminopropyl groups. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(1-aminopropan-2-yl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
WDDFPTIPUGLTSW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)

![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)

